molecular formula C21H22N4O2 B11609521 2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one

2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1(2H)-one

Cat. No.: B11609521
M. Wt: 362.4 g/mol
InChI Key: AVJARJUQVVWHPO-UHFFFAOYSA-N
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Description

2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps. One common method involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to form an acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the activity of certain enzymes and receptors involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-1β . This results in decreased inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for developing new therapeutic agents with targeted effects.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-phenylphthalazin-1-one

InChI

InChI=1S/C21H22N4O2/c1-23-11-13-24(14-12-23)19(26)15-25-21(27)18-10-6-5-9-17(18)20(22-25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

AVJARJUQVVWHPO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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